2-Chloro-4-methoxy-1-methylbenzene
Overview
Description
2-Chloro-4-methoxy-1-methylbenzene: is an organic compound with the molecular formula C8H9ClO . It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the second position, a methoxy group at the fourth position, and a methyl group at the first position. This compound is known for its applications in various chemical syntheses and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Alkylation: One common method to synthesize 2-Chloro-4-methoxy-1-methylbenzene involves the Friedel-Crafts alkylation of anisole (methoxybenzene) with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Chlorination: Another method involves the chlorination of 4-methoxy-1-methylbenzene using chlorine gas in the presence of a catalyst like ferric chloride. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure selective chlorination at the desired position.
Industrial Production Methods:
- Industrially, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Chloro-4-methoxy-1-methylbenzene can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The methyl group in this compound can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate or chromic acid.
Reduction Reactions: The compound can also undergo reduction reactions, where the methoxy group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Substitution: 2-Hydroxy-4-methoxy-1-methylbenzene.
Oxidation: 2-Chloro-4-methoxybenzoic acid.
Reduction: 2-Chloro-4-hydroxy-1-methylbenzene.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: 2-Chloro-4-methoxy-1-methylbenzene is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.
Biology:
Biochemical Studies: The compound is used in biochemical studies to understand the interactions of chlorinated aromatic compounds with biological systems.
Medicine:
Drug Development: It serves as a precursor in the synthesis of certain medicinal compounds, particularly those with antimicrobial and anti-inflammatory properties.
Industry:
Polymer Production: The compound is used in the production of specialty polymers and resins, which are utilized in coatings, adhesives, and sealants.
Mechanism of Action
Electrophilic Aromatic Substitution:
- The compound undergoes electrophilic aromatic substitution reactions where the aromatic ring acts as a nucleophile and attacks electrophiles. The mechanism involves the formation of a sigma complex (arenium ion) followed by deprotonation to restore aromaticity.
Molecular Targets and Pathways:
- The methoxy and chlorine substituents on the benzene ring influence the electron density, making the compound more reactive towards electrophiles. The methyl group also contributes to the overall reactivity by donating electron density through hyperconjugation.
Comparison with Similar Compounds
- 2-Chloro-1-methoxy-4-methylbenzene
- 4-Chloro-2-methoxy-1-methylbenzene
- 2-Chloro-4-methoxy-1-ethylbenzene
Comparison:
- 2-Chloro-4-methoxy-1-methylbenzene is unique due to the specific positioning of its substituents, which affects its reactivity and applications. Compared to 2-Chloro-1-methoxy-4-methylbenzene , it has different electronic and steric properties, leading to variations in its chemical behavior and suitability for different synthetic routes.
Properties
IUPAC Name |
2-chloro-4-methoxy-1-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-6-3-4-7(10-2)5-8(6)9/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZVVVASCILFJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426249 | |
Record name | 2-CHLORO-4-METHOXY-1-METHYLBENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54788-38-4 | |
Record name | 2-CHLORO-4-METHOXY-1-METHYLBENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4-methoxytoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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